molecular formula C26H43N5O10S B13334164 Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate

Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate

Cat. No.: B13334164
M. Wt: 617.7 g/mol
InChI Key: RZJRVWAIVQJGOD-FHWLQOOXSA-N
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Description

Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, tert-butoxy, and methylsulfonyl

Preparation Methods

The synthesis of Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole group, for example, may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, Methyl (6S,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylsulfonyl)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H43N5O10S

Molecular Weight

617.7 g/mol

IUPAC Name

tert-butyl (4S)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoyl]amino]-5-oxopentanoate

InChI

InChI=1S/C26H43N5O10S/c1-25(2,3)40-20(32)10-9-17(21(33)30-19(23(35)39-7)13-16-14-27-15-28-16)29-22(34)18(11-12-42(8,37)38)31-24(36)41-26(4,5)6/h14-15,17-19H,9-13H2,1-8H3,(H,27,28)(H,29,34)(H,30,33)(H,31,36)/t17-,18-,19-/m0/s1

InChI Key

RZJRVWAIVQJGOD-FHWLQOOXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)[C@H](CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)C(CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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